

An In-depth Technical Guide to the Enzymatic Mechanism of Isochorismate Synthase

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Compound of Interest

Compound Name: *Isochorismic acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochorismate synthase (ICS) is a pivotal enzyme that catalyzes the isomerization of chorismate to isochorismate. This reaction represents a critical branch point in the shikimate pathway, directing carbon flux towards the biosynthesis of a diverse array of primary and secondary metabolites. In bacteria, isochorismate is a precursor to siderophores, such as enterobactin, and menaquinone (vitamin K2). In plants, it is the key precursor for the phytohormone salicylic acid, a central player in plant defense against pathogens. The absence of the shikimate pathway in mammals makes its enzymes, including isochorismate synthase, attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the enzymatic mechanism of isochorismate synthase, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Enzymatic Mechanism

Isochorismate synthase (EC 5.4.4.2) is an isomerase that facilitates an intramolecular transfer of a hydroxyl group from the C4 to the C2 position of the cyclohexadiene ring of chorismate.^[1] The reaction is dependent on the presence of a divalent metal ion, typically Mg²⁺.^{[1][2]} The catalytic mechanism is proposed to proceed via a general acid-base catalysis.

The key catalytic residues in the active site are a lysine and a glutamate.[3] The proposed mechanism involves the following steps:

- **Substrate Binding:** Chorismate binds to the active site of the enzyme. The binding is stabilized by interactions with the Mg^{2+} ion and various active site residues.
- **Nucleophilic Attack:** A water molecule, activated by the catalytic lysine residue acting as a general base, performs a nucleophilic attack on the C2 position of the chorismate ring.[4][5]
- **Intermediate Formation:** This attack leads to the formation of a transient intermediate.
- **Protonation and Elimination:** The catalytic glutamate residue acts as a general acid, protonating the hydroxyl group at the C4 position, facilitating its elimination as a water molecule.[5]
- **Product Release:** The product, isochorismate, is then released from the active site.

The reaction catalyzed by isochorismate synthase is reversible and operates near equilibrium.[6][7]

Quantitative Data on Isochorismate Synthase Kinetics

The kinetic parameters of isochorismate synthase have been characterized from various organisms. A summary of these quantitative data is presented in the table below for easy comparison.

| Enzyme | Organism | Km for Chorismate (μM) | kcat (min^{-1}) | Keq | Reference(s) |
|--------------------|------------------------|-------------------------------------|----------------------------|------|---|
| AtICS1 | Arabidopsis thaliana | 41.5 | 38.7 | 0.89 | [6] [7] |
| AtICS2 | Arabidopsis thaliana | 17.2 | 18.0 | 0.76 | [6] |
| EntC | Escherichia coli | 14 | 173 | 0.56 | [6] |
| PchA | Pseudomonas aeruginosa | 4.5 | 43.1 | - | [8] |
| CrICS (Isoform I) | Catharanthus roseus | 558 | - | - | [2] |
| CrICS (Isoform II) | Catharanthus roseus | 319 | - | - | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of isochorismate synthase. Below are protocols for key experiments cited in the literature.

Expression and Purification of Recombinant Isochorismate Synthase

A common method for obtaining purified isochorismate synthase for in vitro studies involves the overexpression of the corresponding gene in Escherichia coli.

- Cloning: The coding sequence of the isochorismate synthase gene is cloned into an expression vector, often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.
- Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is typically induced by the addition of isopropyl β -D-1-thiogalactopyranoside (IPTG).

- **Cell Lysis:** Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or high-pressure homogenization.
- **Purification:** The crude cell lysate is clarified by centrifugation. The supernatant containing the soluble recombinant protein is then subjected to affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.

Isochorismate Synthase Activity Assays

This method directly measures the conversion of chorismate to isochorismate.

- **Reaction Mixture:** A typical reaction mixture contains a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.0), MgCl_2 (typically 1-10 mM), chorismate (as substrate), and the purified isochorismate synthase enzyme.^[1]
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 30-37°C) for a defined period.
- **Reaction Termination:** The reaction is stopped, often by the addition of an organic solvent like methanol or by heat inactivation.
- **Analysis:** The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (HPLC). Chorismate and isochorismate are separated and quantified by their absorbance at a specific wavelength (e.g., 278 nm).

This is a continuous assay that couples the production of isochorismate to a subsequent reaction that produces a chromophoric or fluorogenic product. A common coupling enzyme is isochorismate-pyruvate lyase (IPL), which converts isochorismate to salicylate and pyruvate.

- **Reaction Mixture:** The reaction mixture includes the components of the standard ICS assay, along with an excess of the coupling enzyme (e.g., PchB from *Pseudomonas aeruginosa*).
- **Detection:** The formation of salicylate can be monitored continuously by measuring the increase in fluorescence (excitation at ~305 nm, emission at ~410 nm) or by a change in absorbance.

- **Advantages:** This method is highly sensitive and allows for real-time kinetic measurements, making it suitable for determining kinetic parameters like K_m and k_{cat} .

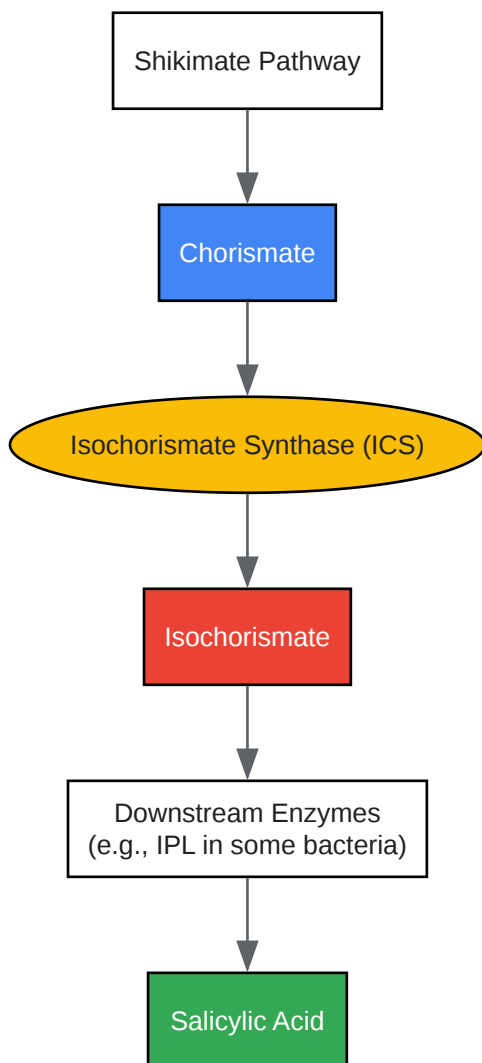
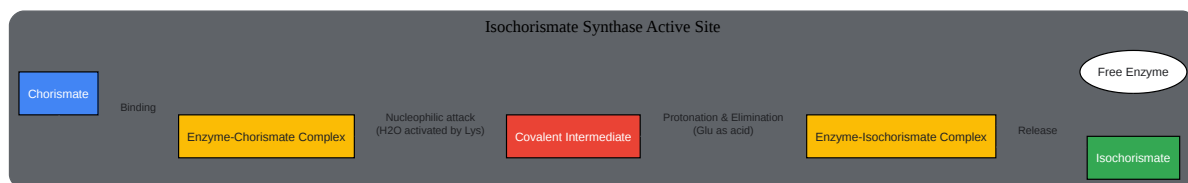
X-ray Crystallography for Structural Studies

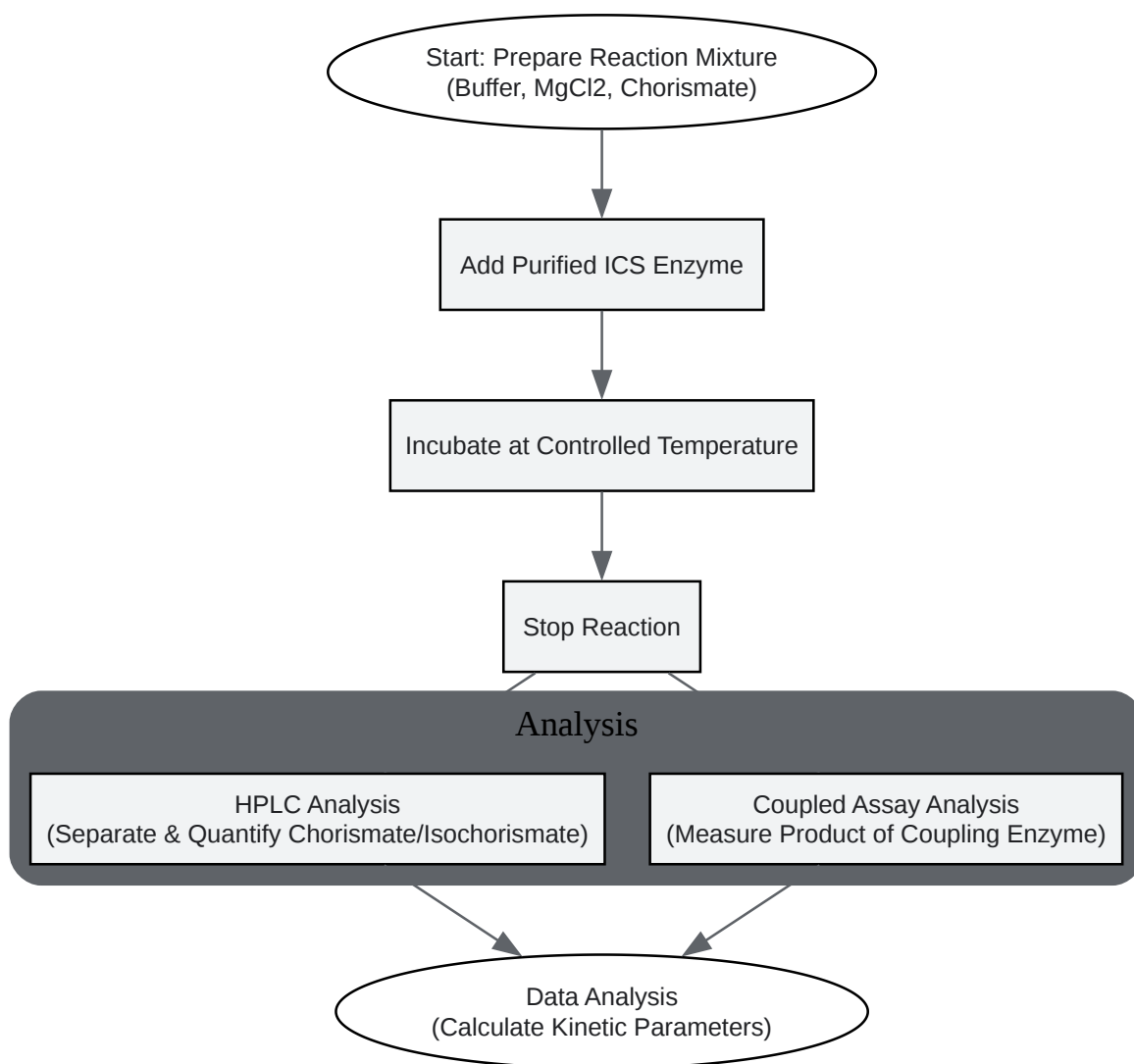
Determining the three-dimensional structure of isochorismate synthase provides invaluable insights into its catalytic mechanism and substrate binding.

- **Crystallization:** Purified and concentrated isochorismate synthase is subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. A range of crystallization conditions (precipitants, pH, temperature) are tested to obtain well-diffracting crystals.
- **Data Collection:** The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
- **Structure Determination and Refinement:** The diffraction data are processed to determine the electron density map of the protein. A molecular model is built into the electron density and refined to yield the final three-dimensional structure.

Mandatory Visualizations

Enzymatic Mechanism of Isochorismate Synthase





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